Product packaging for 3-Quinuclidinone ethyleneketal(Cat. No.:CAS No. 26814-49-3)

3-Quinuclidinone ethyleneketal

Cat. No.: B8500632
CAS No.: 26814-49-3
M. Wt: 169.22 g/mol
InChI Key: VHDXCNZKEDRQBW-UHFFFAOYSA-N
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Description

Historical Context and Synthetic Challenges of Bridged Bicyclic Nitrogen Heterocycles

Bridged bicyclic nitrogen heterocycles, such as those containing the quinuclidine (B89598) framework, are three-dimensional molecular structures that have garnered significant interest in medicinal chemistry and drug discovery. ethz.chresearchgate.net Their rigid conformation allows for the precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets. ethz.ch The inclusion of sp3-rich frameworks is considered a positive attribute when advancing compounds through the drug development pipeline. researchgate.net

However, the synthesis of these complex structures has historically presented considerable challenges. researchgate.net Traditional methods often require long, multi-step sequences with limited availability of suitably functionalized starting materials, such as piperidine (B6355638) precursors. liverpool.ac.uk Key difficulties include controlling stereoselectivity and developing concise routes to these constrained bicyclic systems. ethz.chresearchgate.net Modern synthetic chemistry has sought to overcome these hurdles through innovative methods like intramolecular hydroamination, decarboxylative cross-coupling, C-H functionalization, and various forms of catalysis, including biocatalysis and tandem catalysis. ethz.chresearchgate.netnih.govacs.org

The 3-Quinuclidinone Core as a Versatile Synthetic Platform

The 3-quinuclidinone scaffold, a prominent member of the bridged bicyclic nitrogen heterocycle family, is a cornerstone in the synthesis of numerous therapeutically important molecules and natural products. tsijournals.com Its derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and central nervous system stimulating properties. tsijournals.comresearchgate.net

The quinuclidine ring is a key structural motif in various established drugs like solifenacin (B1663824), palonosetron, and cevimeline. tsijournals.com The versatility of the 3-quinuclidinone core stems from its reactive carbonyl group and the adjacent nitrogen atom, which allow for a variety of chemical modifications. For instance, the ketone can be reduced to an alcohol, as seen in the synthesis of (R)-3-quinuclidinol, a chiral building block for several active pharmaceutical ingredients (APIs). acs.orgnih.gov Furthermore, the protons alpha to the nitrogen can be activated for functionalization, enabling the synthesis of diverse substituted quinuclidine systems. liverpool.ac.uk

Strategic Utility of Ketal Protection in Complex Chemical Synthesis

In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This masking is achieved using a "protecting group." For carbonyl groups (ketones and aldehydes), ketals are a widely used class of protecting groups due to their stability under basic and nucleophilic conditions. fiveable.menumberanalytics.com

The formation of an ethylene (B1197577) ketal, by reacting a ketone with ethylene glycol under acidic conditions, is a common and effective protection strategy. acs.orgwpmucdn.com This reaction converts the reactive carbonyl into a 1,3-dioxolane (B20135) ring, which is inert to many reagents such as Grignard reagents and reducing agents. fiveable.meacs.org The protection is reversible, and the original ketone can be easily regenerated by hydrolysis under mild acidic conditions. fiveable.me This strategy allows chemists to perform a sequence of reactions on other parts of a complex molecule before restoring the ketone functionality. numberanalytics.com

Parameter Description Relevance to Synthesis
Protecting Group Ketal (specifically, 1,3-dioxolane)Protects ketone/aldehyde functionality.
Formation Reaction of a ketone with ethylene glycol, typically with an acid catalyst (e.g., p-toluenesulfonic acid). acs.orgReversible reaction, equilibrium shifted by removing water. wpmucdn.com
Stability Stable to nucleophiles, bases, hydrides, organometallics, and catalytic hydrogenation. fiveable.meAllows for a wide range of subsequent chemical transformations on the protected molecule.
Deprotection Hydrolysis using aqueous acid. fiveable.meThe original carbonyl group can be readily restored when needed.

Research Significance of 3-Quinuclidinone Ethyleneketal as a Key Intermediate

This compound, also known as 1'-azaspiro[ ethz.chnih.govdioxolane-2,3'-bicyclo[2.2.2]octane], is a direct application of the ketal protection strategy to the versatile 3-quinuclidinone core. liverpool.ac.uk By converting the ketone at the 3-position to its ethylene ketal, the carbonyl group is masked. This allows chemists to perform reactions on other parts of the quinuclidine scaffold that would otherwise be incompatible with an unprotected ketone.

For example, this protection strategy is essential when performing reactions that require strong bases or nucleophiles, which would normally attack the carbonyl carbon of 3-quinuclidinone. Once the desired modifications are made elsewhere on the bicyclic ring system, the ethylene ketal can be hydrolyzed to regenerate the ketone, yielding a functionalized 3-quinuclidinone derivative. A synthesis of this key intermediate has been accomplished starting from 3-quinuclidinone hydrochloride, ethylene glycol, and an acid catalyst like p-toluenesulfonic acid. liverpool.ac.uk This intermediate is pivotal for creating a library of novel quinuclidine-based compounds for pharmacological evaluation.

Property Value
Compound Name This compound
Systematic Name 1-Azaspiro[4.5]decan-8-one (Incorrect, this refers to a different structure) / 1'-Azaspiro[ ethz.chnih.govdioxolane-2,3'-bicyclo[2.2.2]octane] liverpool.ac.uk
CAS Number 3684-26-2 chemsrc.com
Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Function Protected form of 3-Quinuclidinone
Utility Intermediate in the synthesis of functionalized quinuclidines liverpool.ac.uk

Overview of Current Research Landscape and Future Trajectories for the Compound

Current research involving quinuclidinone scaffolds is vibrant and focused on several key areas. A major thrust is the development of more efficient and stereoselective synthetic methods. This includes the use of biocatalysis, where enzymes like 3-quinuclidinone reductases are used for the asymmetric reduction of the ketone, and the application of novel catalytic systems to streamline the construction of the bicyclic core. nih.govacs.orgnih.gov

The 3-quinuclidinone core and its derivatives, including intermediates like this compound, are being actively used to synthesize novel ligands for various biological targets, such as muscarinic and nicotinic acetylcholine (B1216132) receptors. researchgate.netacs.org These efforts aim to develop new therapeutics for a range of conditions, including cancer and inflammatory diseases. google.com

Future research will likely continue to expand the synthetic toolbox for accessing complex and diversely substituted quinuclidine derivatives. This will involve exploring new C-H activation strategies and tandem reactions to improve step-economy. researchgate.netresearchgate.net The continued use of protected intermediates like this compound will be instrumental in building libraries of novel compounds for high-throughput screening, accelerating the discovery of new drug candidates with improved efficacy and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO2 B8500632 3-Quinuclidinone ethyleneketal CAS No. 26814-49-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26814-49-3

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C9H15NO2/c1-3-10-4-2-8(1)9(7-10)11-5-6-12-9/h8H,1-7H2

InChI Key

VHDXCNZKEDRQBW-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C3(C2)OCCO3

Origin of Product

United States

Synthetic Methodologies for 3 Quinuclidinone Ethyleneketal and Its Precursors

Established and Novel Routes to the 3-Quinuclidinone Ring System

The construction of the sterically constrained 1-azabicyclo[2.2.2]octan-3-one skeleton is a key challenge in the synthesis of a variety of biologically active molecules. Over the years, several synthetic approaches have been developed, with the Dieckmann condensation being the most prominent and widely adopted method.

Dieckmann Condensation-Based Cyclizations

The intramolecular Claisen condensation of a diester, known as the Dieckmann condensation, is a cornerstone in the synthesis of cyclic β-keto esters and has been extensively applied to the preparation of 3-quinuclidinone. wikipedia.org The reaction typically involves the treatment of a suitably substituted piperidine (B6355638) diester with a strong base to induce cyclization.

The successful synthesis of 3-quinuclidinone via Dieckmann condensation hinges on the careful optimization of reaction parameters and the strategic derivatization of the piperidine precursor. A common precursor for this cyclization is 1-carbethoxymethyl-4-carbethoxypiperidine. orgsyn.orgtsijournals.com

The choice of base is critical for promoting the intramolecular condensation. Strong bases such as potassium ethoxide and potassium tert-butoxide are frequently employed to deprotonate the α-carbon of one of the ester groups, initiating the cyclization cascade. orgsyn.orgtsijournals.com The reaction is typically carried out in a high-boiling aprotic solvent like toluene (B28343) or a mixture of toluene and tetrahydrofuran (B95107) (THF) at reflux temperatures. tsijournals.com

An improved method for the synthesis of 3-quinuclidinone hydrochloride starts from piperidine-4-carboxylic acid. eurekaselect.com This precursor is first esterified and then condensed with methyl chloroacetate (B1199739) in the presence of sodium carbonate to yield ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate. This diester then undergoes a one-pot Dieckmann reaction with potassium tert-butoxide, followed by hydrolysis and decarboxylation to afford the target compound. eurekaselect.com

The following table summarizes typical reaction conditions for the Dieckmann condensation step:

PrecursorBaseSolvent(s)TemperatureYield (%)Reference
1-carbethoxymethyl-4-carbethoxypiperidinePotassium tert-butoxideToluene, THFReflux69 tsijournals.com
Ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylatePotassium tert-butoxideNot specifiedNot specifiedHigh eurekaselect.com
1-carbethoxymethyl-4-carbethoxypiperidinePotassium ethoxideTolueneRefluxNot specified orgsyn.org

The synthesis of 3-quinuclidinone is of significant industrial interest due to its role as a key intermediate in the production of various pharmaceuticals. tsijournals.com Consequently, the development of scalable and economically viable synthetic routes is of paramount importance. The Dieckmann condensation has proven to be adaptable for large-scale production.

An industrially viable synthesis of racemic 3-quinuclidinol (B22445), a derivative of 3-quinuclidinone, highlights a large-scale preparation of the ketone precursor. tsijournals.com In this process, a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added dropwise to a refluxing mixture of potassium tertiary butoxide in toluene and THF. tsijournals.com Following the cyclization, the reaction mixture is treated with dilute sulfuric acid, and the aqueous layer is heated to effect decarboxylation. Subsequent pH adjustment with sodium hydroxide (B78521) solution yields 3-quinuclidinone, which can be extracted with an organic solvent. tsijournals.com

A Chinese patent describes a preparation method for 3-quinuclidinone that aims to simplify the workup process. google.com This method involves mixing 1-ethoxycarbonyl methyl-4-ethyl nipecotate with a low-level alkali metal alkoxide, an alcohol, and an organic solvent such as toluene or xylene. After heating, an acid solution is added to extract the reaction liquid, and the resulting ketone-ester salt solution is heated with activated carbon to obtain 3-quinuclidinone. google.com The addition of an alcohol during the cyclization step is reported to aid in the dispersion of solid intermediates, leading to a more homogeneous reaction mixture and reduced by-product formation. google.com

Alternative Annulation Strategies for 1-Azabicyclo[2.2.2]octan-3-one Formation

While the Dieckmann condensation is a well-established method, research into alternative annulation strategies for the construction of the 1-azabicyclo[2.2.2]octan-3-one ring system continues. These alternative routes often aim to improve efficiency, introduce functionality, or avoid harsh reaction conditions.

One such alternative involves the intramolecular cyclization of N-chloramines. The synthesis of various bridged azabicyclic ketones, including 2-azabicyclo[2.2.2]octanes, has been achieved through the acid-catalyzed solvolysis of enol ether ethylene (B1197577) ketal N-chloramines. cdnsciencepub.comcdnsciencepub.com This method relies on the regioselective intramolecular cyclization, where the nitrogen atom attacks a transient electrophilic carbon center generated from the enol ether or a related precursor. cdnsciencepub.comcdnsciencepub.com

Regioselective Formation of 3-Quinuclidinone Ethyleneketal

The conversion of 3-quinuclidinone to its ethyleneketal derivative involves the protection of the ketone functional group. This transformation is crucial in multi-step syntheses where the ketone moiety needs to be inert to subsequent chemical reactions.

General Principles of Ketone Protection with Ethane-1,2-diol

The protection of ketones as cyclic acetals, specifically ethyleneketals (also known as ethylene acetals), is a common and robust strategy in organic synthesis. This reaction involves the acid-catalyzed reaction of a ketone with ethane-1,2-diol (ethylene glycol).

The formation of the ethyleneketal is a reversible process. To drive the equilibrium towards the protected product, it is necessary to remove the water that is formed during the reaction. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent. The reaction is generally carried out in an inert solvent, such as toluene or benzene, in the presence of a catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TSA) or sulfuric acid.

The regioselective protection of a ketone in the presence of other functional groups is a key consideration in complex molecules. In the case of 3-quinuclidinone, the primary site of reaction with ethane-1,2-diol under acidic conditions would be the carbonyl group, as the tertiary amine is likely to be protonated under these conditions, rendering it less nucleophilic. The inherent reactivity of the ketone makes it susceptible to acetal (B89532) formation.

The following table outlines the general conditions for the formation of an ethyleneketal from a ketone:

ReagentsCatalystSolventConditions
Ketone, Ethane-1,2-diol (ethylene glycol)p-Toluenesulfonic acidTolueneReflux with azeotropic removal of water

Optimization of Ketalization Parameters for 3-Quinuclidinone

The formation of this compound is achieved through the acid-catalyzed reaction of 3-quinuclidinone with ethylene glycol. scielo.bryoutube.com This reaction is a reversible equilibrium, and optimization is centered on shifting this equilibrium toward the product side. scielo.br The rigid bicyclo[2.2.2]octane framework of 3-quinuclidinone provides a unique scaffold for this transformation.

Key parameters for optimization include the choice of catalyst, solvent, temperature, and methods for water removal.

Catalyst: A Brønsted or Lewis acid is required to catalyze the reaction. organic-chemistry.org p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst. imist.ma Other catalysts, such as solid acids like sulfonated silica (B1680970), can also be employed to facilitate easier separation. scielo.br Catalyst loading is a critical parameter to optimize; sufficient catalyst is needed for a reasonable reaction rate, but excessive amounts can lead to side reactions or complicate purification.

Reagents and Solvent: The reaction is typically performed with an excess of ethylene glycol or in a solvent that allows for the azeotropic removal of water, the byproduct of the reaction. organic-chemistry.org Toluene is a standard solvent for this purpose, as it forms an azeotrope with water, enabling continuous removal using a Dean-Stark apparatus. organic-chemistry.org This removal of water is crucial for driving the reaction to completion. scielo.br

Temperature and Reaction Time: The reaction is generally conducted at the reflux temperature of the chosen solvent (e.g., toluene) to facilitate the azeotropic removal of water. organic-chemistry.org Reaction time is monitored to ensure complete conversion of the starting ketone without significant degradation of the product.

A typical laboratory setup would involve refluxing 3-quinuclidinone hydrochloride with ethylene glycol in toluene in the presence of a catalytic amount of p-TSA, with continuous water removal via a Dean-Stark trap. Optimization would involve varying the molar ratio of ethylene glycol to the ketone, the catalyst loading, and the reaction time to maximize the yield of the desired ethyleneketal.

ParameterCondition/ReagentPurpose in OptimizationReference
Starting Material3-Quinuclidinone or its Hydrochloride SaltThe ketone to be protected. The hydrochloride salt is often the commercially available form. eurekaselect.comtcichemicals.com
Protecting AgentEthylene GlycolReacts with the ketone to form the five-membered dioxolane ring (ketal). scielo.brimist.ma
Catalystp-Toluenesulfonic acid (p-TSA), H₂SO₄, Solid AcidsTo protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by ethylene glycol. scielo.bryoutube.comorganic-chemistry.org
SolventToluene, BenzeneAllows for azeotropic removal of water to drive the reaction equilibrium towards product formation. organic-chemistry.org
ApparatusDean-Stark TrapUsed to continuously separate and remove water from the reaction mixture. organic-chemistry.org
TemperatureRefluxProvides the necessary energy for the reaction and facilitates the removal of the water-solvent azeotrope. organic-chemistry.org

Purification and Isolation Methodologies for the Ethyleneketal Derivative

Once the ketalization reaction is complete, a systematic purification and isolation procedure is necessary to obtain the pure this compound. simsonpharma.com The process involves neutralizing the acid catalyst, removing unreacted reagents and byproducts, and isolating the final product.

Neutralization and Workup: The reaction mixture is first cooled to room temperature. The acid catalyst is neutralized by washing the organic phase with a basic aqueous solution, such as sodium bicarbonate or sodium carbonate solution. This is followed by washing with water and then brine to remove any remaining water-soluble impurities.

Extraction: Liquid-liquid extraction is a key step to separate the desired organic product from the aqueous phase containing salts and excess ethylene glycol. wikipedia.orglibretexts.org The organic layer (e.g., toluene) containing the ketal is collected.

Drying and Solvent Removal: The collected organic phase is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator. tsijournals.com

Final Purification: The resulting crude product can be purified by several methods depending on its physical state.

Distillation: If the ethyleneketal is a liquid, vacuum distillation can be employed to purify it based on its boiling point, especially if impurities are non-volatile. simsonpharma.com

Recrystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective method for achieving high purity. simsonpharma.comwikipedia.org This involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out.

Chromatography: Column chromatography is another powerful technique for purifying the ketal, separating it from impurities based on differential adsorption on a stationary phase like silica gel. libretexts.org

The choice of the final purification method depends on the purity requirements and the physical properties of the this compound.

Chemoenzymatic and Biocatalytic Approaches to Quinuclidinone Synthesis

While the previous sections focused on a derivative of 3-quinuclidinone, chemoenzymatic and biocatalytic methods are highly relevant to its precursor. Specifically, the asymmetric reduction of 3-quinuclidinone to produce optically pure (R)- or (S)-3-quinuclidinol is a field of intensive research, as these chiral alcohols are valuable building blocks for many pharmaceuticals. researchgate.netresearchgate.netresearchgate.net

Enzyme-Catalyzed Route Development (e.g., Reductases)

The enzymatic reduction of 3-quinuclidinone is catalyzed by a class of enzymes known as 3-quinuclidinone reductases (QRs), which belong to the broader family of ketoreductases. researchgate.netnih.gov These enzymes exhibit high stereoselectivity, producing either the (R) or (S) enantiomer of 3-quinuclidinol with high enantiomeric excess (ee). researchgate.netresearchgate.net

Research has focused on identifying and characterizing novel QRs from various microbial sources. These enzymes typically require a cofactor, such as NADH or NADPH, to provide the hydride for the reduction. nih.gov Key research findings include the identification of reductases from organisms like Kaistia granuli (KgQR), Microbacterium luteolum (QNR or bacC), and Rhodococcus erythropolis, each with distinct properties. researchgate.netresearchgate.netnih.govfigshare.com For instance, the specific activity of recombinant KgQR was found to be 254 U/mg with a Kₘ for 3-quinuclidinone of 0.51 mM. figshare.com Another study characterized a highly thermostable reductase, SaQR, which retained over 90% of its activity after 72 hours at 50°C and had an optimal operating temperature of 85°C. nih.gov

Enzyme (Abbreviation)Source OrganismProduct EnantiomerKey FindingsReference
KgQRKaistia granuli(R)-3-quinuclidinolSpecific activity of 254 U/mg; Kₘ of 0.51 mM for 3-quinuclidinone. Relatively high thermal stability. figshare.com
QNR / bacCMicrobacterium luteolum JCM 9174(R)-3-quinuclidinolUsed in recombinant E. coli systems for high-yield production. researchgate.netnih.gov
ReQR-25Rhodococcus erythropolis WY1406(S)-3-quinuclidinolCatalyzed reduction to afford (S)-3-quinuclidinol with >99% ee. researchgate.net
SaQRNot Specified(R)-3-quinuclidinolRemarkable thermostability, with an optimal temperature of 85°C. nih.gov

Whole-Cell Biocatalysis for Efficient Synthesis

To overcome the high cost of isolated enzymes and the need for external cofactor regeneration, whole-cell biocatalysis has emerged as a highly efficient and practical approach. nih.gov In this strategy, microorganisms, often genetically engineered E. coli, are used as self-contained catalysts. researchgate.netfigshare.com These systems can be designed to co-express both the desired 3-quinuclidinone reductase and a secondary enzyme, such as glucose dehydrogenase (GDH), for in-situ regeneration of the NADH or NADPH cofactor. nih.govfigshare.com

This approach offers several advantages, including protecting the enzyme within the cellular environment and simplifying the process by eliminating the need for enzyme purification and external cofactor addition. nih.gov Research has demonstrated the remarkable efficiency of these systems. For example, an E. coli biocatalyst co-expressing KgQR and a mutant GDH was able to convert 242 g/L of 3-quinuclidinone to (R)-3-quinuclidinol in just 3 hours, achieving a conversion rate of 80.6 g/L/h. figshare.com Another study achieved a space-time yield of 1505.5 g L⁻¹ d⁻¹ by converting 486 g/L of 3-quinuclidinone using a whole-cell biocatalyst. researchgate.net In another process using immobilized recombinant E. coli cells, a 100% conversion of 15% w/v (150 g/L) 3-quinuclidinone was achieved. researchgate.netnih.gov These results highlight the potential of whole-cell biocatalysis for the large-scale, industrial production of chiral quinuclidinols from 3-quinuclidinone. figshare.comresearchgate.net

Biocatalyst SystemEnzymes ExpressedSubstrate Conc.Conversion / YieldKey ResultReference
Recombinant E. coliKgQR and mutant GDH242 g/L>99% conversion in 3 hConversion rate of 80.6 g/L/h. figshare.com
Self-sufficient whole-cell biocatalystKetoreductase and cofactor regenerating enzyme486 g/L91% yieldSpace-time yield of 1505.5 g L⁻¹ d⁻¹. researchgate.net
Immobilized Recombinant E. coliQNR (from M. luteolum) and LSADH150 g/L (15% w/v)100% conversionHigh substrate loading with complete conversion and >99.9% ee. researchgate.netnih.gov
Recombinant E. coli expressing ReQR-25ReQR-25 (from R. erythropolis)5 g/L93% conversion in 14 hSuccessful synthesis of the (S)-enantiomer with >99% ee. researchgate.net

Reactivity and Transformational Chemistry of 3 Quinuclidinone Ethyleneketal

Ketal Deprotection and Regeneration of the Carbonyl Functionality

No published data is available for the deprotection of 3-Quinuclidinone ethyleneketal.

No specific protocols for the acid-catalyzed hydrolysis of this compound have been reported.

There are no documented methods for the selective cleavage of this compound in the context of a multistep synthesis.

Stereoselective Transformations at the C3-Position of the Quinuclidinone Core

All documented stereoselective transformations at the C3-position have been performed on the unprotected 3-Quinuclidinone.

This subsection would typically detail the asymmetric reduction of the target compound. However, all available research focuses on the reduction of 3-Quinuclidinone.

No studies on the metal-catalyzed asymmetric hydrogenation of this compound have been found.

There is no evidence in the literature of the enantioselective bioreduction of this compound using carbonyl reductases.

Asymmetric Reduction to Chiral 3-Quinuclidinols

Cofactor Regeneration Systems in Biocatalysis

The biocatalytic, asymmetric reduction of 3-quinuclidinone to optically pure (R)-3-quinuclidinol is a reaction of significant industrial importance, providing a key chiral building block for various pharmaceuticals. jiangnan.edu.cnnih.gov This transformation is catalyzed by ketoreductase enzymes that depend on a nicotinamide (B372718) cofactor, typically reduced nicotinamide adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) derivative (NADPH), as a source of hydride. Due to the high cost of these cofactors, their use in stoichiometric amounts is prohibitive. Consequently, efficient in situ cofactor regeneration systems are essential for the economic viability of the process. nih.gov

Several enzyme-coupled systems have been developed to continuously regenerate the active NADH/NADPH from its oxidized form (NAD⁺/NADP⁺). These systems employ a secondary enzyme and a cheap, sacrificial substrate.

Glucose Dehydrogenase (GDH) System : This is one of the most effective and widely used systems. Glucose dehydrogenase oxidizes glucose to gluconolactone, concomitantly reducing NAD⁺ to NADH. jiangnan.edu.cnnih.gov This system drives the reduction of 3-quinuclidinone to near completion with high efficiency. nih.gov

Formate (B1220265) Dehydrogenase (FDH) System : In this system, formate is oxidized to carbon dioxide by formate dehydrogenase, providing the reducing equivalents for cofactor regeneration. jiangnan.edu.cnnih.gov

Alcohol Dehydrogenase (ADH) System : An alcohol dehydrogenase can be used to oxidize a simple, inexpensive alcohol, such as 2-propanol, to its corresponding ketone (acetone). jiangnan.edu.cnnih.gov This oxidation is coupled to the reduction of NAD⁺ to NADH. nih.govdntb.gov.ua

Hydrogen-Driven Systems : Emerging green chemistry approaches utilize molecular hydrogen (H₂) as the ultimate clean reductant. A hydrogenase enzyme is used to oxidize H₂, transferring electrons for the regeneration of NADH. frontiersin.org This method avoids the production of stoichiometric byproducts associated with other systems. frontiersin.org

Comparative studies have shown that for the reduction of 3-quinuclidinone, the GDH system often provides the fastest conversion rates, followed by the FDH and ADH systems. jiangnan.edu.cn

Table 1. Comparison of Cofactor Regeneration Systems for 3-Quinuclidinone Reduction jiangnan.edu.cn
Regeneration SystemDehydrogenase EnzymeSacrificial SubstrateByproductRelative Efficiency
GDH SystemGlucose DehydrogenaseGlucoseGluconolactoneHigh
FDH SystemFormate DehydrogenaseFormateCarbon DioxideModerate
ADH SystemAlcohol Dehydrogenase2-PropanolAcetoneModerate

Diastereoselective Nucleophilic Additions to the Ketone

The carbonyl group of 3-quinuclidinone is susceptible to nucleophilic attack. Of particular importance are diastereoselective (specifically, enantioselective) additions that create a new stereocenter at the C-3 position. The most studied example is the highly stereoselective reduction to form chiral 3-quinuclidinol (B22445). nih.govdntb.gov.ua

The biocatalytic reduction using ketoreductases from various microorganisms, such as Kaistia algarum, Rhodotorula rubra, and Microbacterium luteolum, provides a powerful method for accessing the (R)-enantiomer of 3-quinuclidinol with exceptional optical purity. jiangnan.edu.cnnih.govnih.gov In these enzymatic reactions, a hydride ion is delivered to one specific face of the prochiral ketone, resulting in the formation of almost exclusively one enantiomer, often with an enantiomeric excess (ee) greater than 99.9%. jiangnan.edu.cnnih.gov This process has been scaled for industrial production, highlighting its robustness and selectivity. researchgate.net

This high degree of stereocontrol is crucial for the synthesis of pharmaceuticals where only one enantiomer possesses the desired therapeutic activity. tsijournals.com

Alpha-Functionalization Reactions of the Quinuclidinone System

The α-carbons (C-2 and C-4) adjacent to the carbonyl group in 3-quinuclidinone are acidic and can be deprotonated to form a nucleophilic enolate intermediate. This enolate is a key intermediate for a variety of carbon-carbon bond-forming reactions, enabling the synthesis of a wide range of substituted quinuclidine (B89598) derivatives.

Alkylation and Allylation Strategies

Alpha-alkylation of 3-quinuclidinone can be achieved by treating the ketone with a strong, non-nucleophilic base followed by the addition of an alkylating agent. lumenlearning.comlibretexts.org A common base for this transformation is lithium diisopropylamide (LDA), which irreversibly and completely deprotonates the α-carbon to form the lithium enolate. lumenlearning.comyoutube.com

The resulting enolate acts as a potent nucleophile, attacking an alkyl or allyl halide in a standard SN2 reaction to forge a new C-C bond at the α-position. lumenlearning.comorganicchemistrytutor.com Since 3-quinuclidinone is a symmetrical ketone, deprotonation at either the C-2 or C-4 position leads to the same enolate, thus avoiding issues of regioselectivity. bham.ac.uk The reaction is subject to the typical constraints of SN2 reactions, favoring the use of primary or secondary alkyl halides to avoid competing elimination reactions. libretexts.org This strategy provides a direct route to 2-alkyl or 2-allyl substituted 3-quinuclidinone derivatives.

Aldol (B89426) and Condensation Reactions

The enolate of 3-quinuclidinone can react with aldehydes and ketones in aldol addition and condensation reactions. thieme-connect.de A well-documented example is the base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes. morressier.com In this reaction, 3-quinuclidinone is treated with a base (e.g., sodium hydroxide (B78521) in ethanol) to generate the enolate, which then attacks the electrophilic carbonyl carbon of the aromatic aldehyde. The initial β-hydroxy ketone adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield a thermodynamically stable α,β-unsaturated ketone, known as a 2-arylidene-3-quinuclidinone. morressier.comscirp.org

This reaction has been successfully applied to a range of substituted benzaldehydes, providing a versatile route to compounds with diverse electronic and steric properties attached to the quinuclidinone core. morressier.com

Table 2. Examples of 2-Arylidene-3-quinuclidinone Synthesis via Aldol Condensation
Aldehyde ReactantResulting 2-Arylidene SubstituentReference
BenzaldehydeBenzylidene nist.gov
4-Bromobenzaldehyde4-Bromobenzylidene morressier.com
4-Nitrobenzaldehyde4-Nitrobenzylidene morressier.com
2-NaphthaldehydeNaphthalen-2-ylmethylene morressier.com

Conjugate Additions (e.g., Michael Reactions)

The 2-arylidene-3-quinuclidinone derivatives synthesized via aldol condensation are excellent Michael acceptors. uc.pt Their structure features an electron-deficient alkene conjugated with the carbonyl group, making the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles in a conjugate (1,4-) addition reaction. nsf.gov

This reactivity allows for the introduction of a second substituent at the α-position of the original quinuclidinone system. Typical nucleophiles for Michael additions include organocuprates (Gilman reagents), enolates, amines, and thiols. rsc.org The reaction proceeds by the addition of the nucleophile to the β-carbon, forming a new enolate intermediate which is then protonated to give the final 1,4-adduct. This pathway provides access to a variety of complex 2-(1-aryl-2-substituted-ethyl)-3-quinuclidinone derivatives.

Ring-Opening and Rearrangement Pathways of Quinuclidinone Derivatives

The rigid bicyclic structure of the quinuclidinone core can undergo ring-opening or rearrangement reactions under specific conditions, particularly when functionalized. For instance, 2-arylidene quinuclidinone derivatives can serve as precursors for the synthesis of different heterocyclic systems.

One reported transformation involves the reaction of 2-arylidene quinuclidinones with hydrazine (B178648) hydrate. This reaction does not simply act on the carbonyl group but results in a ring-opening of the quinuclidine nucleus, followed by a recyclization to form novel pyrazolyl piperidine (B6355638) derivatives. This pathway highlights how the inherent strain and reactivity of the bicyclic system can be harnessed to construct entirely new molecular scaffolds.

Derivatization of the Bridgehead Nitrogen and Other Positions

The lone pair of electrons on the bridgehead nitrogen atom of this compound makes it a focal point for a variety of chemical transformations. These reactions primarily involve the formation of new bonds at the nitrogen center, leading to a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

The nucleophilic bridgehead nitrogen readily undergoes N-alkylation when treated with alkyl halides. This reaction leads to the formation of quaternary ammonium (B1175870) salts. The general stability of the ethylene (B1197577) ketal group under these conditions allows for the selective modification of the nitrogen atom without affecting the protected carbonyl functionality. For instance, the reaction with an alkylating agent such as benzyl (B1604629) bromide or diphenylmethyl bromide would yield the corresponding N-benzyl or N-diphenylmethyl quaternary ammonium bromide salt.

These quaternization reactions are fundamental in modifying the electronic and steric properties of the molecule, which can be crucial for its biological activity or its utility as a catalyst or building block in further synthetic endeavors.

Table 1: Examples of N-Alkylation of Quinuclidine Derivatives

Reactant Alkylating Agent Product
3-Quinuclidinone Benzyl bromide 1-Benzyl-3-oxo-1-azoniabicyclo[2.2.2]octane bromide

Note: This table illustrates the general reactivity of the quinuclidinone core. The presence of the ethyleneketal at the 3-position is not expected to alter this fundamental reactivity of the bridgehead nitrogen.

The bridgehead nitrogen can also be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide introduces a new functional group that can significantly alter the molecule's polarity and hydrogen bonding capabilities.

Furthermore, the formation of an N-oxide can activate the adjacent α-protons, making them more acidic and susceptible to deprotonation. This allows for subsequent functionalization at the C2 and C6 positions of the quinuclidine ring. This strategy has been employed in the synthesis of functionalized quinuclidine systems, starting from commercially available 3-substituted precursors. The resulting carbanions can be trapped with various electrophiles, leading to the regioselective synthesis of 2,3-disubstituted quinuclidines.

While the bridgehead nitrogen is the most reactive site, derivatization at other positions of the this compound molecule is also possible, often following the activation provided by the N-oxide functionality. The increased acidity of the α-protons in the N-oxide derivative allows for the introduction of a variety of substituents at the C2 and C6 positions. This methodology provides a pathway to more complex and functionally diverse quinuclidine derivatives.

Applications of 3 Quinuclidinone Ethyleneketal in Complex Molecular Construction

Utilization as a Chiral Building Block for Advanced Scaffolds

The 3-quinuclidinone scaffold is a valuable precursor for producing optically pure chiral building blocks, most notably (R)- and (S)-3-quinuclidinol. These chiral alcohols are essential components in the synthesis of numerous pharmaceuticals, including antimuscarinic agents. wikipedia.orgtsijournals.com The production of these enantiopure alcohols is typically achieved through the asymmetric reduction of the 3-quinuclidinone ketone. The use of the ethyleneketal protecting group is critical when prior synthetic steps involve reagents that would react with an unprotected ketone, such as organometallics or strong bases.

The asymmetric reduction can be accomplished through both biocatalytic and chemocatalytic methods, which achieve high yields and excellent enantioselectivity.

Biocatalytic Reduction: Enzymes, particularly 3-quinuclidinone reductases, have been identified in various microorganisms and are highly effective for this transformation. For instance, a reductase from Rhodotorula rubra converts 3-quinuclidinone to (R)-3-quinuclidinol with an enantiomeric excess (ee) of over 99.9%. researchgate.net Similarly, recombinant E. coli cells expressing specific reductases can convert high concentrations of the substrate into the desired chiral alcohol with near-perfect yield and stereoselectivity. researchgate.net

Chemocatalytic Reduction: Transition metal complexes with chiral ligands are also employed for the asymmetric hydrogenation of 3-quinuclidinone. Chiral ruthenium catalysts, for example, can achieve high conversion rates and enantioselectivity, producing optically pure 3-quinuclidinol (B22445). google.com These methods offer an alternative to biological systems and are suitable for large-scale industrial production. google.com

Table 1: Asymmetric Reduction Methods for 3-Quinuclidinone
Catalyst/Enzyme SystemProductYieldEnantiomeric Excess (ee)
3-Quinuclidinone Reductase (from Rhodotorula rubra)(R)-3-Quinuclidinol~98.6%>99.9% researchgate.net
Reductase from R. erythropolis(S)-3-Quinuclidinol92%>99% researchgate.net
Chiral RuXY-Diphosphine-bimaH CatalystOptically Pure 3-Quinuclidinol>95%>99% google.com

Precursor to Quinuclidine (B89598) and Related Heterocycles

The quinuclidine ring is a foundational heterocyclic structure in many natural products and synthetic molecules. tsijournals.comchinesechemsoc.org 3-Quinuclidinone, often accessed after the deprotection of its ethyleneketal form, is a direct precursor to the parent quinuclidine scaffold. Through standard organic reduction methods, such as a Wolff-Kishner or Clemmensen reduction, the ketone at the C3 position can be completely removed to yield quinuclidine. This transformation provides access to the fundamental azabicyclo[2.2.2]octane ring system, which can be further functionalized or used directly in subsequent synthetic applications.

Strategic Intermediate in the Synthesis of Therapeutically Relevant Compounds (focused on synthetic pathways only)

The quinuclidine framework is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of therapeutic agents. The temporary protection of the ketone as an ethyleneketal is a key strategy that facilitates the construction of these complex molecules.

The quinuclidine scaffold was a foundational element in the discovery of neurokinin-1 (NK1) receptor antagonists, a class of drugs used for their antiemetic properties in chemotherapy. wikipedia.orgnih.gov The pharmaceutical company Pfizer discovered CP-96345, a potent NK1 receptor antagonist featuring a rigid quinuclidine core. wikipedia.org This molecule demonstrated high affinity for the NK1 receptor, establishing the quinuclidine structure as a viable pharmacophore for this target. Although later generations of NK1 antagonists, such as Aprepitant, evolved to use a piperidine (B6355638) or morpholine core to optimize pharmacological properties, the initial discovery of quinuclidine-based antagonists highlights the importance of this scaffold. wikipedia.orgnih.gov The synthesis of these early-generation antagonists relies on the availability of functionalized quinuclidine precursors, for which 3-quinuclidinone ethyleneketal is a versatile starting point.

The ketone of 3-quinuclidinone provides a reactive handle for carbon-carbon bond formation, enabling the synthesis of various analogs. One important transformation is the conversion of the ketone to an exocyclic methylene (B1212753) group, creating 3-methylene quinuclidine. This is commonly achieved through the Wittig reaction, where the ketone reacts with a phosphorus ylide (e.g., methylenetriphenylphosphorane) to form an alkene. google.comumass.edu This reaction directly converts the C=O bond into a C=CH₂ bond. google.comumass.edu The resulting 3-methylene quinuclidine is a useful intermediate for further synthetic elaborations, allowing for the introduction of new functional groups at the C3 position via reactions on the double bond.

Integration into Catalytic Systems for Asymmetric Reactions

Beyond being a substrate, the quinuclidine scaffold derived from 3-quinuclidinone is integrated into the structure of catalysts and ligands for asymmetric synthesis. chinesechemsoc.orgbohrium.com Quinuclidine derivatives are recognized as privileged structures in catalysis due to their rigid, sterically defined framework. chinesechemsoc.org

These derivatives are widely used as catalysts and ligands in a variety of asymmetric processes:

Morita-Baylis-Hillman Reactions: Quinuclidine-based compounds are effective catalysts for this carbon-carbon bond-forming reaction. chinesechemsoc.org

Asymmetric Transfer Hydrogenation: Chiral ligands containing the quinuclidine core, often derived from Cinchona alkaloids, are used in iridium and ruthenium complexes to catalyze the asymmetric transfer hydrogenation of ketones with excellent conversions and enantioselectivities. nih.gov

Hydrogen-Atom-Transfer (HAT) Catalysis: Under visible light irradiation, quinuclidine and its derivatives can function as potent HAT catalysts, enabling the direct C-H functionalization of various substrates, including amines, ethers, and aldehydes. bohrium.comrhhz.net

The synthesis of these sophisticated catalytic systems often begins with a versatile precursor like 3-quinuclidinone, with the ethyleneketal providing necessary protection during the elaboration of the ligand structure.

Advanced Methodological Approaches and Theoretical Investigations

Advancements in Biocatalysis for Quinuclidinone Transformations

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. In the context of quinuclidinone derivatives, enzymatic transformations offer high selectivity and efficiency under mild reaction conditions. The ethylene (B1197577) ketal protecting group in 3-quinuclidinone ethyleneketal plays a crucial role in these biocatalytic strategies, allowing for selective modifications at other positions of the quinuclidine (B89598) core while the ketone functionality is masked.

Directed evolution has become an indispensable tool for tailoring enzymes to specific industrial applications, overcoming the limitations of naturally occurring biocatalysts. This iterative process of mutation and selection allows for the development of enzymes with enhanced properties such as improved activity, stability, and stereoselectivity towards non-natural substrates like quinuclidinone derivatives.

Ketoreductases (KREDs) are a class of enzymes that have been extensively engineered for the asymmetric reduction of ketones to chiral alcohols. While the primary application in the context of 3-quinuclidinone is its reduction to (R)-3-quinuclidinol, the principles of enzyme engineering are broadly applicable. For transformations involving this compound, where the ketone is protected, enzyme engineering efforts could be directed towards other functionalities on the quinuclidine ring.

Furthermore, directed evolution can be employed to develop enzymes capable of acting on the ethylene ketal group itself. For instance, hydrolases could be engineered to selectively deprotect the ketone under specific, mild conditions, which would be advantageous in a multi-step chemoenzymatic synthesis. Computational enzyme design, often used in conjunction with directed evolution, can aid in identifying key residues in the enzyme's active site for mutagenesis to achieve the desired catalytic function.

The following table summarizes key parameters that are often targeted for improvement in enzyme engineering campaigns for biocatalysts involved in quinuclidinone transformations.

Targeted Enzyme PropertyEngineering StrategyDesired Outcome for Quinuclidinone Transformations
Enantioselectivity Site-directed mutagenesis, Random mutagenesis (error-prone PCR)High enantiomeric excess (>99% ee) for the production of specific stereoisomers.
Substrate Specificity Active site modification, Substrate docking simulationsBroadened substrate scope to accept various substituted quinuclidinones.
Thermostability Introduction of disulfide bonds, Proline residue introductionIncreased enzyme lifetime and stability under industrial process conditions (higher temperatures).
Solvent Tolerance Modification of surface residuesEnhanced stability and activity in the presence of organic co-solvents, improving substrate solubility.
Catalytic Activity (kcat/KM) Alteration of residues involved in the catalytic mechanismHigher reaction rates and efficiency, leading to reduced processing times and catalyst loading.

The successful laboratory-scale application of a biocatalyst is only the first step towards its industrial implementation. Bioprocess development and scale-up are critical for establishing an economically viable and robust manufacturing process. For the production of chiral quinuclidinols from quinuclidinone precursors, this involves optimizing various parameters to maximize productivity and yield.

One of the primary challenges in scaling up biocatalytic reductions of quinuclidinone is the regeneration of the expensive nicotinamide (B372718) cofactor (NADH or NADPH). To address this, whole-cell biocatalyst systems are often employed. These systems utilize the host organism's metabolic machinery to regenerate the cofactor in situ, for example, through the use of a co-substrate like glucose or isopropanol.

Immobilization of the biocatalyst, either as whole cells or purified enzymes, is another key strategy in bioprocess development. Immobilization can enhance enzyme stability, facilitate catalyst recovery and reuse, and enable the use of continuous flow reactors, which can significantly improve process efficiency and productivity.

The table below outlines crucial factors considered during the bioprocess development and scale-up for chiral quinuclidinol production.

Bioprocess ParameterOptimization StrategyImpact on Process Efficiency and Scalability
Biocatalyst Formulation Whole-cell vs. isolated enzyme; free vs. immobilizedImmobilization improves stability and reusability; whole-cells provide cofactor regeneration.
Reaction Medium Aqueous buffer, biphasic systems, organic co-solventsOptimization of pH, temperature, and solvent composition to enhance enzyme activity and substrate solubility.
Substrate Loading Fed-batch or continuous substrate additionHigh substrate concentrations can lead to substrate or product inhibition; fed-batch strategies can mitigate these effects.
Cofactor Regeneration Substrate-coupled or enzyme-coupled systemsIn situ regeneration is essential for cost-effective large-scale production.
Downstream Processing Extraction, crystallization, chromatographyEfficient product recovery and purification are crucial for achieving high purity and overall process yield.
Reactor Configuration Batch, fed-batch, continuous stirred-tank reactor (CSTR), plug flow reactor (PFR)Continuous reactors can offer higher productivity and better process control.

Computational Chemistry and Mechanistic Studies

Computational chemistry provides invaluable insights into the molecular-level details of chemical reactions and interactions, which are often difficult to probe experimentally. For quinuclidinone derivatives, computational methods are instrumental in understanding reaction mechanisms, predicting molecular properties, and guiding the design of more efficient catalysts.

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules and elucidating reaction pathways. These methods can be used to calculate the geometries of reactants, transition states, and products, as well as their corresponding energies, providing a detailed picture of the reaction mechanism.

In the context of this compound, QM calculations can be employed to study a variety of transformations. For instance, the mechanism of acidic hydrolysis of the ketal protecting group can be investigated to understand the factors that influence its stability and reactivity. DFT studies on the 1-azabicyclo[2.2.2]octane (quinuclidine) core can provide insights into the electronic properties of this ring system, such as its nucleophilicity and susceptibility to electrophilic attack.

The following table presents a summary of how quantum mechanical methods can be applied to study reactions involving quinuclidinone derivatives.

Application of QM MethodsComputational ApproachInsights Gained
Transition State Analysis DFT, ab initio methodsDetermination of activation energies and reaction barriers, identification of rate-determining steps.
Reaction Pathway Mapping Intrinsic Reaction Coordinate (IRC) calculationsVisualization of the complete reaction trajectory from reactants to products via the transition state.
Electronic Structure Analysis Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theoryUnderstanding charge distribution, bond orders, and non-covalent interactions that influence reactivity.
Spectroscopic Property Prediction Time-Dependent DFT (TD-DFT)Calculation of UV-Vis, IR, and NMR spectra to aid in the characterization of reactants, intermediates, and products.

Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a substrate (ligand) within the active site of a catalyst, typically an enzyme. These methods are particularly valuable in understanding the basis of enzyme selectivity and in guiding protein engineering efforts to improve catalytic performance.

For the biocatalytic transformation of this compound, molecular docking simulations can be used to model its interaction with the active site of various enzymes. By predicting the preferred binding orientation of the substrate, researchers can rationalize the observed stereoselectivity of a reaction or identify which amino acid residues are crucial for substrate recognition and catalysis. This information can then be used to design site-directed mutagenesis experiments to create enzyme variants with improved properties.

The table below details the steps and outcomes of a typical molecular docking study for a quinuclidinone derivative and an enzyme.

Step in Molecular DockingDescriptionOutcome and Application
Preparation of Receptor and Ligand Generation of 3D structures, assignment of charges and atom types.Creation of accurate models for the enzyme and the this compound substrate.
Definition of the Binding Site Identification of the enzyme's active site based on experimental data or prediction algorithms.Delineation of the region where the docking simulation will be performed.
Docking Simulation The ligand is flexibly placed into the binding site, and various conformations and orientations are sampled.Generation of a set of possible binding poses for the substrate within the enzyme active site.
Scoring and Analysis The generated poses are ranked based on a scoring function that estimates the binding affinity.Identification of the most probable binding mode and prediction of the strength of the substrate-enzyme interaction.
Visualization and Interpretation The best-ranked poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).Understanding the molecular basis for substrate recognition and guiding rational enzyme design.

Retrosynthetic Analysis of Complex Quinuclidinone-Containing Targets

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This process allows for the logical planning of a synthetic route by identifying key bond disconnections and strategic transformations. For complex molecules containing the this compound core, a well-thought-out retrosynthetic strategy is essential for a successful synthesis.

The quinuclidine framework is a key structural motif in a number of pharmaceuticals, including solifenacin (B1663824) and cevimeline. The retrosynthetic strategies for these drugs often involve the construction of the quinuclidine ring at an early stage, followed by the elaboration of the more complex side chains.

A plausible retrosynthetic analysis for a hypothetical complex target containing the this compound moiety would likely involve the following key disconnections:

Disconnection of complex side chains: The initial retrosynthetic steps would focus on disconnecting complex appendages from the quinuclidine core, leading to a simplified quinuclidinone derivative.

Functional group interconversion: Transformation of functional groups to facilitate further disconnections. For example, an ester could be disconnected to an alcohol and a carboxylic acid.

Deprotection of the ketal: The ethylene ketal would be retrosynthetically removed to reveal the 3-quinuclidinone, a key intermediate.

Disconnection of the quinuclidine ring: The final steps would involve breaking down the bicyclic quinuclidine ring system into simpler, acyclic precursors.

The following table provides a hypothetical retrosynthetic analysis for a complex target molecule incorporating the this compound scaffold.

Retrosynthetic StepTransformationPrecursor Molecule(s)
Step 1: Side Chain Disconnection Amide bond formationQuinuclidinone-containing carboxylic acid and an amine
Step 2: Functional Group Interconversion EsterificationQuinuclidinone-containing alcohol and a carboxylic acid
Step 3: Ketal Deprotection Ketal formation3-Quinuclidinone
Step 4: Quinuclidine Ring Disconnection (e.g., Dieckmann condensation) Intramolecular cyclizationSubstituted piperidine (B6355638) diester
Step 5: Piperidine Ring Synthesis Michael addition and cyclizationAcyclic amino ester and an α,β-unsaturated ester

This systematic approach allows for the development of a convergent and efficient synthetic route to complex molecules built around the this compound core.

Emerging Synthetic Technologies in Quinuclidinone Chemistry (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic organic chemistry has been revolutionized by the advent of technologies that enable novel reaction pathways and enhance process efficiency. Among these, flow chemistry and photoredox catalysis have emerged as powerful tools for the construction of complex molecules. While the direct synthesis of this compound using these methods is not yet extensively documented, their application to the core 3-quinuclidinone structure and its derivatives highlights their significant potential.

Flow Chemistry: Enhancing Efficiency and Scalability

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. nih.govnih.gov This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction yields, higher selectivity, and enhanced safety, particularly for highly exothermic or hazardous reactions. mdpi.com

A notable application of this technology within the quinuclidinone domain is the biocatalytic hydrogenation of 3-quinuclidinone to produce the chiral alcohol, (3R)-quinuclidinol. researchgate.net This transformation is crucial for the synthesis of various pharmaceutical agents. Researchers have successfully implemented a heterogeneous biocatalytic hydrogenation system in a dynamically-mixed continuous flow reactor. researchgate.net This approach serves as a "slot-in" alternative to traditional metal-catalyzed batch hydrogenations, which often utilize palladium on carbon (Pd/C). researchgate.net

In a comparative study, the continuous flow biocatalytic system demonstrated the complete conversion of 3-quinuclidinone to (3R)-quinuclidinol under mild conditions (35°C, 2 bar H₂). researchgate.net When the process was intensified with higher substrate concentrations (50 mM), the biocatalytic flow system exhibited a significantly higher turnover frequency and total turnover number compared to the conventional palladium-based metal catalyst, showcasing its potential for optimization and large-scale production. researchgate.net

Interactive Data Table: Comparison of Batch vs. Flow Hydrogenation of 3-Quinuclidinone

ParameterBatch (Biocatalytic)Continuous Flow (Biocatalytic)Continuous Flow (Pd/C)
Reaction Time 30 minContinuousContinuous
Temperature 35°C35°CN/A
Pressure 2 bar H₂2 bar H₂N/A
Conversion HighFullSimilar to Biocatalytic Flow
Turnover Frequency (min⁻¹) N/A650.16
Total Turnover Number N/A20,00037
Data derived from research on biocatalytic hydrogenation of 3-quinuclidinone. researchgate.net

Photoredox Catalysis: Harnessing the Power of Light

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, thereby generating highly reactive radical intermediates under exceptionally mild conditions. kit.edu This strategy has opened new avenues for carbon-carbon and carbon-heteroatom bond formation that are often challenging to achieve through traditional thermal methods. mdpi.com The catalysts are typically metal complexes (e.g., iridium or ruthenium) or organic dyes that can be excited by light. kit.edu

While specific examples of photoredox catalysis being used to synthesize the 3-quinuclidinone ring system are not yet prevalent in the literature, the principles of this technology suggest several potential applications. The quinuclidine scaffold itself is frequently employed as a key component in photocatalytic systems, often acting as a hydrogen atom transfer (HAT) agent or a single-electron donor.

The construction of the azabicyclo[2.2.2]octane core of quinuclidinone could be envisioned through a photocatalytic radical cyclization. A suitably functionalized piperidine precursor could undergo a photoredox-mediated intramolecular cyclization to form the bicyclic ring system. Such a reaction would proceed through radical intermediates, offering a different mechanistic pathway compared to the traditional ionic Dieckmann condensation. eurekaselect.comorgsyn.org This could potentially lead to improved functional group tolerance and milder reaction conditions.

Furthermore, the functionalization of the quinuclidinone core could be achieved using photoredox catalysis. For example, the introduction of substituents at the C2 position, adjacent to the carbonyl group, might be possible through the generation of an enolate radical intermediate followed by coupling with a suitable electrophile. The versatility of photoredox catalysis in generating a wide array of radical species suggests that novel derivatives of 3-quinuclidinone, and by extension this compound, could be accessed through these innovative synthetic routes. nih.gov

The continued exploration of both flow chemistry and photoredox catalysis is expected to yield novel and efficient synthetic routes to this compound and other complex quinuclidine derivatives, paving the way for more sustainable and scalable production methods in the future.

Conclusion and Future Research Directions

Summary of Key Synthetic Achievements and Methodological Innovations

The synthesis of 3-quinuclidinone, the precursor to its ethyleneketal derivative, has been a subject of considerable study. The primary and most established method for constructing the core quinuclidinone structure is the Dieckmann condensation of 1-carbethoxymethyl-4-carbethoxypiperidine. researchgate.netresearchgate.net This intramolecular cyclization has proven to be a reliable and convenient route to the bicyclic ketone. researchgate.net

Innovations in the synthesis of 3-quinuclidinone hydrochloride have focused on improving efficiency and scalability. eurekaselect.com Methodological advancements often involve optimizing the conditions for the Dieckmann reaction and the subsequent hydrolysis and decarboxylation steps. eurekaselect.com The formation of 3-Quinuclidinone ethyleneketal itself is achieved through the standard chemical procedure of ketalization, where 3-quinuclidinone is reacted with ethylene (B1197577) glycol in the presence of an acid catalyst. This reaction serves to protect the ketone functionality, a common strategy in multi-step organic synthesis to prevent unwanted side reactions of the carbonyl group.

Persistent Challenges in this compound Synthesis and Transformations

For the ethyleneketal derivative, specific challenges may include the need for anhydrous conditions to favor ketal formation and the potential for side reactions if other functional groups are present in the molecule. The stability of the ketal under various reaction conditions is also a consideration, as it must be robust enough to withstand subsequent transformations while being readily removable when the ketone functionality needs to be restored.

Prospective Research Avenues in Complex Quinuclidinone Chemistry

The quinuclidine (B89598) scaffold is a key component in a variety of therapeutically important molecules. tsijournals.com Future research is likely to focus on the synthesis of novel and more complex quinuclidinone derivatives, where the ethyleneketal can serve as a crucial intermediate. The development of stereoselective synthetic routes to chiral quinuclidinone derivatives is an area of ongoing interest, as the biological activity of these compounds is often highly dependent on their stereochemistry.

Further exploration of the reactivity of the quinuclidine ring system, while the ketone is protected as an ethyleneketal, could lead to new synthetic methodologies. This could involve functionalization at other positions of the bicyclic framework, leading to a wider range of structurally diverse compounds with potential applications in drug discovery.

Potential for Novel Synthetic Applications and Methodology Development

This compound holds potential as a building block in the synthesis of complex natural products and pharmaceutical agents. The protected ketone allows for selective modification of other parts of the molecule. For instance, reactions at the nitrogen atom or the alpha-carbon to the nitrogen can be explored without interference from the carbonyl group.

Q & A

Q. How should researchers address conflicting spectral data in publications?

  • Methodological Answer :
  • Peer validation : Share raw NMR/FID files with third-party labs for independent verification .
  • Error analysis : Report signal-to-noise ratios and integration thresholds (e.g., <5% baseline noise acceptable) .
  • Revision protocol : Publish errata with corrected spectra and detailed error sources (e.g., solvent impurities) .

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